N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-propoxybenzamide
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Overview
Description
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-propoxybenzamide is a complex organic compound with a unique structure that includes a benzothiazole ring and a propoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-propoxybenzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or commercialization .
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in products with increased hydrogen content .
Scientific Research Applications
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-propoxybenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Mechanism of Action
The mechanism by which N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-propoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-propoxybenzamide include:
- N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
- N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]acetamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C18H22N2O2S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-propoxybenzamide |
InChI |
InChI=1S/C18H22N2O2S/c1-3-9-22-14-6-4-5-13(11-14)17(21)20-18-19-15-8-7-12(2)10-16(15)23-18/h4-6,11-12H,3,7-10H2,1-2H3,(H,19,20,21) |
InChI Key |
NSPPJQPSVNHHCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CC(CC3)C |
Origin of Product |
United States |
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